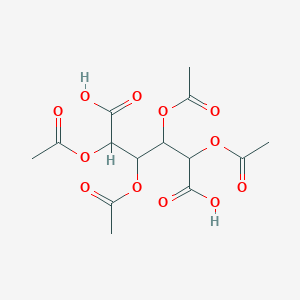

2,3,4,5-Tetraacetyloxyhexanedioic acid

Description

2,3,4,5-Tetraacetyloxyhexanedioic acid is a derivative of hexanedioic acid (adipic acid) with acetyloxy (-OAc) groups at positions 2, 3, 4, and 5. This modification replaces hydroxyl (-OH) groups with acetylated esters, significantly altering its physicochemical properties. The compound is structurally related to (2R,3S,4S,5S)-2,3,4,5-tetrahydroxyhexanedioic acid (FDB022169), where hydroxyl groups are preserved . Acetylation typically enhances lipophilicity, reduces hydrogen-bonding capacity, and improves stability against oxidation, making it a valuable intermediate in synthetic chemistry and pharmaceutical research.

Properties

CAS No. |

5469-75-0 |

|---|---|

Molecular Formula |

C14H18O12 |

Molecular Weight |

378.28 g/mol |

IUPAC Name |

2,3,4,5-tetraacetyloxyhexanedioic acid |

InChI |

InChI=1S/C14H18O12/c1-5(15)23-9(11(13(19)20)25-7(3)17)10(24-6(2)16)12(14(21)22)26-8(4)18/h9-12H,1-4H3,(H,19,20)(H,21,22) |

InChI Key |

RITGLGZGMSTJIQ-UHFFFAOYSA-N |

SMILES |

CC(=O)OC(C(C(C(=O)O)OC(=O)C)OC(=O)C)C(C(=O)O)OC(=O)C |

Canonical SMILES |

CC(=O)OC(C(C(C(=O)O)OC(=O)C)OC(=O)C)C(C(=O)O)OC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Parent Compound: (2R,3S,4S,5S)-2,3,4,5-Tetrahydroxyhexanedioic Acid

| Property | 2,3,4,5-Tetraacetyloxyhexanedioic Acid | (2R,3S,4S,5S)-2,3,4,5-Tetrahydroxyhexanedioic Acid |

|---|---|---|

| Functional Groups | 4 acetyloxy, 2 carboxylic acid | 4 hydroxyl, 2 carboxylic acid |

| Solubility | Lower water solubility (lipophilic) | Higher water solubility (hydrophilic) |

| Stability | Resists oxidation due to acetyl groups | Prone to oxidation at hydroxyl sites |

| Applications | Synthetic intermediate (protected form) | Chelation, natural product precursor |

Key Differences :

- Acetylation increases molecular weight (MW: ~348.3 g/mol estimated) compared to the parent compound (MW: 210.14 g/mol) .

- The acetylated form is more suitable for organic synthesis requiring selective deprotection, whereas the hydroxylated form may participate in redox reactions or metal coordination.

Other Poly-Acetylated Compounds (e.g., Tetraacetyl Glucose)

| Property | 2,3,4,5-Tetraacetyloxyhexanedioic Acid | Tetraacetyl Glucose |

|---|---|---|

| Backbone | Aliphatic dicarboxylic acid | Cyclic monosaccharide |

| Reactivity | Carboxylic acid reactivity (e.g., esterification) | Glycosidic bond formation |

| Applications | Polymer crosslinking, drug delivery | Carbohydrate chemistry, prodrug design |

Key Insight : While both compounds use acetylation as a protecting strategy, the hexanedioic acid backbone offers unique applications in polymer science due to its bifunctional carboxylic acid groups.

Fluorinated Analogues (e.g., 2,3,4,5-Tetrafluoro-6-nitrobenzoic Acid)

| Property | 2,3,4,5-Tetraacetyloxyhexanedioic Acid | 2,3,4,5-Tetrafluoro-6-nitrobenzoic Acid |

|---|---|---|

| Substituents | Acetyloxy groups | Fluorine and nitro groups |

| Electron Effects | Electron-donating (ester) | Electron-withdrawing (F, NO₂) |

| Applications | Biocompatible materials | Agrochemicals, explosives |

Key Insight : Fluorinated nitroaromatics exhibit distinct reactivity (e.g., electrophilic substitution) compared to the aliphatic acetylated acid, which is more likely to undergo hydrolysis or ester exchange .

Phenolic Acids (e.g., Caffeic Acid)

| Property | 2,3,4,5-Tetraacetyloxyhexanedioic Acid | Caffeic Acid |

|---|---|---|

| Core Structure | Aliphatic dicarboxylic acid | Phenolic acrylate |

| Bioactivity | Limited direct bioactivity | Antioxidant, anti-inflammatory |

| Stability | High (ester-protected) | Moderate (prone to oxidation) |

Key Insight : Caffeic acid’s free hydroxyl groups contribute to its antioxidant properties, whereas the acetylated hexanedioic acid’s bioactivity would depend on metabolic deacetylation .

Research Implications and Data Limitations

- Synthetic Utility : The acetylated compound’s stability and lipophilicity make it a candidate for controlled drug release systems or polymer crosslinkers.

- Safety Considerations : While specific data on this compound is scarce, acetylated derivatives often hydrolyze to release acetic acid, necessitating handling precautions similar to 2-(Tetradecylthio)acetic acid (e.g., skin/eye irritation risks) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.